ETHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is an organic compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a benzofuran ring system, which is a fused aromatic ring structure containing both benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with 2-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
ETHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The benzofuran ring system can interact with biological macromolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
ETHYL (2-METHOXYBENZOYL)ACETATE: This compound shares a similar structure but differs in the position and type of functional groups.
ETHYL 3,4,5-TRIMETHOXYBENZOYLACETATE: Another related compound with multiple methoxy groups on the benzene ring.
Uniqueness
ETHYL 5-(2-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific substitution pattern on the benzofuran ring, which can confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Ethyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological properties based on existing research findings.
Chemical Structure and Properties
The molecular formula of ethyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate is C20H18O6, with a molecular weight of approximately 354.35 g/mol. Its structure includes a benzofuran core substituted with an ethyl ester and a methoxybenzyloxy group, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H18O6 |
Molecular Weight | 354.35 g/mol |
Solubility | Low solubility in water |
LogP (Partition Coefficient) | 4.715 |
Polar Surface Area | 56.95 Ų |
Synthesis and Characterization
The synthesis of ethyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions that include the formation of the benzofuran ring followed by esterification and substitution reactions to introduce the methoxybenzyloxy group. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. A study highlighted the antimicrobial activity of related compounds against various Gram-positive and Gram-negative bacteria as well as fungi . Ethyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate may possess similar properties due to its structural characteristics.
Anticancer Potential
Benzofuran derivatives have been investigated for their anticancer activities. The presence of specific functional groups in ethyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate could enhance its ability to inhibit cancer cell proliferation. Research has shown that benzofuran compounds can induce apoptosis in cancer cells through various pathways .
Enzyme Inhibition
The compound is included in libraries targeting serine proteases, suggesting potential use as an enzyme inhibitor . Serine proteases play crucial roles in various physiological processes, and their inhibition can lead to therapeutic applications in conditions such as cancer and inflammation.
Case Studies and Research Findings
Several studies have explored the biological effects of benzofuran derivatives:
- Antimicrobial Studies : A study involving methyl derivatives showed promising antimicrobial activity against a range of pathogens, indicating that modifications to the benzofuran structure can enhance efficacy .
- Anticancer Research : Investigations into related compounds revealed that certain substitutions on the benzofuran scaffold could significantly increase cytotoxicity against specific cancer cell lines .
- Enzyme Inhibition : Compounds similar to ethyl 5-(2-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate have been documented to inhibit serine proteases, suggesting avenues for further exploration in drug discovery .
Properties
IUPAC Name |
ethyl 5-(2-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-4-24-20(22)18-12(2)25-17-10-9-13(11-15(17)18)26-19(21)14-7-5-6-8-16(14)23-3/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHJBGKVODUZNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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